Cas no 67330-61-4 (Benzenamine, 2,6-diethyl-3-methyl-)
67330-61-4 structure
Product Name:Benzenamine, 2,6-diethyl-3-methyl-
CAS No:67330-61-4
MF:C11H17N
MW:163.259382963181
CID:863216
PubChem ID:144235
Update Time:2025-04-19
Benzenamine, 2,6-diethyl-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,6-diethyl-3-methyl-
- 2,6-diethyl-3-methylaniline
- m-Toluidine, 2,6-diethyl-
- SCHEMBL8443799
- 2,6-Diethyl-m-toluidine
- 67330-61-4
- 2,6-Diethyl-3-methyl aniline
- DTXSID10217682
-
- Inchi: 1S/C11H17N/c1-4-9-7-6-8(3)10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3
- InChI Key: OXYMEFWXAVMOEB-UHFFFAOYSA-N
- SMILES: NC1C(=CC=C(C)C=1CC)CC
Computed Properties
- Exact Mass: 163.136
- Monoisotopic Mass: 163.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.94
- Boiling Point: 263.4°C at 760 mmHg
- Flash Point: 115°C
- Refractive Index: 1.539
Benzenamine, 2,6-diethyl-3-methyl- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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